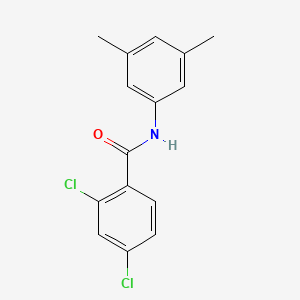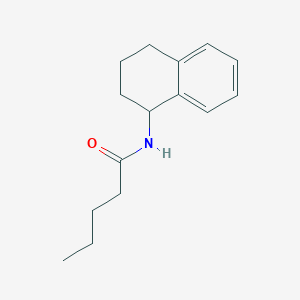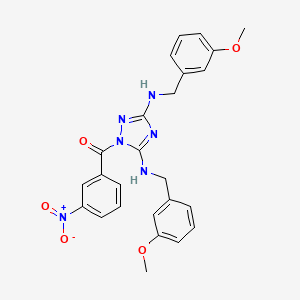![molecular formula C20H12BrF3N2O4 B5226628 N-(4-bromophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide](/img/structure/B5226628.png)
N-(4-bromophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide is a synthetic compound that has gained attention in scientific research for its potential applications in various fields.
作用機序
The mechanism of action of N-(4-bromophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide involves inhibition of tubulin polymerization. Tubulin is a protein that plays a crucial role in cell division. This compound binds to the colchicine-binding site on tubulin, preventing its polymerization and leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that N-(4-bromophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide has a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce angiogenesis. It also has anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the major advantages of using N-(4-bromophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide in lab experiments is its cytotoxic effects on cancer cells. This makes it a potential candidate for cancer treatment. However, one of the limitations is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the use of N-(4-bromophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide in scientific research. One of the directions is to study its potential use in combination with other chemotherapy agents for cancer treatment. Another direction is to study its potential use in the treatment of inflammatory diseases. Further research is also needed to improve its solubility in water and to study its pharmacokinetics and toxicity in vivo.
Conclusion:
In conclusion, N-(4-bromophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide is a synthetic compound that has potential applications in various scientific fields, including cancer research and the treatment of inflammatory diseases. Its mechanism of action involves inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. While it has advantages for lab experiments, such as its cytotoxic effects on cancer cells, it also has limitations, such as its low solubility in water. Future research is needed to explore its potential use in combination with other chemotherapy agents and to improve its solubility and pharmacokinetics in vivo.
合成法
The synthesis of N-(4-bromophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide involves a series of chemical reactions. The starting materials are 4-bromophenylamine, 4-nitro-2-(trifluoromethyl)phenol, and benzoyl chloride. The reaction involves the formation of an amide bond between the amine group of 4-bromophenylamine and the carboxylic acid group of benzoyl chloride. The resulting compound is then reacted with 4-nitro-2-(trifluoromethyl)phenol to form N-(4-bromophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide.
科学的研究の応用
N-(4-bromophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide has been studied for its potential applications in various scientific fields. One of the major applications is in the field of cancer research. Studies have shown that this compound has cytotoxic effects on cancer cells, making it a potential candidate for cancer treatment.
特性
IUPAC Name |
N-(4-bromophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrF3N2O4/c21-13-4-6-14(7-5-13)25-19(27)12-2-1-3-16(10-12)30-18-9-8-15(26(28)29)11-17(18)20(22,23)24/h1-11H,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCRPYBSZWXYQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F)C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrF3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5226582.png)

![ethyl 5-ethyl-2-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5226603.png)




![N~1~-(4-isopropylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5226646.png)
![3-[(2,3-dihydroxypropyl)amino]-5,5-dimethyl-2-nitro-2-cyclohexen-1-one](/img/structure/B5226649.png)
![1-[2-(3-fluorophenyl)ethyl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5226654.png)

![ethyl 4-[4-(3-bromobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5226662.png)